molecular formula C18H34N6O3 B6288586 N3-Cit DCHA CAS No. 2737202-65-0

N3-Cit DCHA

Cat. No. B6288586
CAS RN: 2737202-65-0
M. Wt: 382.5 g/mol
InChI Key: PRCFSZNWPCQNEC-VWMHFEHESA-N
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Description

N3-Cit DCHA (3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid) is an important compound in the field of synthetic chemistry. It is an important precursor for a variety of compounds and drugs, and its synthesis method has been widely studied.

Mechanism of Action

The mechanism of action of N3-Cit DCHA is not well understood. However, it is believed to act as an inhibitor of several enzymes involved in the synthesis of fatty acids, such as fatty acid synthase and acetyl-CoA carboxylase. Additionally, it is believed to act as an inhibitor of several enzymes involved in the metabolism of carbohydrates, such as glucose-6-phosphate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase.
Biochemical and Physiological Effects
N3-Cit DCHA has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce the risk of cardiovascular disease. Additionally, it has been shown to reduce the risk of type 2 diabetes, reduce the risk of obesity, and reduce the risk of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

N3-Cit DCHA is a useful compound for laboratory experiments due to its relatively low cost and ease of synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is toxic and should be handled with care. Additionally, it is a relatively weak inhibitor of enzymes and may not be suitable for certain experiments.

Future Directions

N3-Cit DCHA has many potential applications in the field of synthetic chemistry and drug discovery. For example, it could be used to synthesize new drugs, such as anti-cancer drugs, anti-inflammatory drugs, and antidepressants. Additionally, it could be used to develop new compounds, such as anti-fungal compounds, anti-inflammatory compounds, and antidiabetic compounds. Additionally, it could be used to develop new inhibitors of enzymes, such as fatty acid synthase and acetyl-CoA carboxylase. Finally, it could be used to develop new treatments for a variety of diseases, such as cancer, inflammation, and cardiovascular disease.

Synthesis Methods

N3-Cit DCHA is commonly synthesized from citral, which is a terpene aldehyde found in lemon, orange, and other citrus fruits. The synthesis of N3-Cit DCHA is typically accomplished through a three-step process. First, citral is reacted with ethylmagnesium bromide in the presence of a base, such as potassium tert-butoxide, to form the intermediate 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole. Second, the intermediate is reacted with diethyl carbonate in the presence of a base, such as potassium tert-butoxide, to form the desired product, N3-Cit DCHA. Finally, the product is purified by column chromatography.

Scientific Research Applications

N3-Cit DCHA is widely used in a variety of scientific research applications, such as drug discovery, drug synthesis, and medicinal chemistry. For example, it is used in the synthesis of various drugs, such as the anti-cancer drug paclitaxel, the anti-inflammatory drug celecoxib, and the antidepressant fluoxetine. Additionally, it is used in the synthesis of various compounds, such as the anti-fungal compound ciclopirox, the anti-inflammatory compound ibuprofen, and the antidiabetic compound glimepiride.

properties

IUPAC Name

(2S)-2-azido-5-(carbamoylamino)pentanoic acid;N-cyclohexylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C6H11N5O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;7-6(14)9-3-1-2-4(5(12)13)10-11-8/h11-13H,1-10H2;4H,1-3H2,(H,12,13)(H3,7,9,14)/t;4-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCFSZNWPCQNEC-VWMHFEHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C(CC(C(=O)O)N=[N+]=[N-])CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C(C[C@@H](C(=O)O)N=[N+]=[N-])CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N6O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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